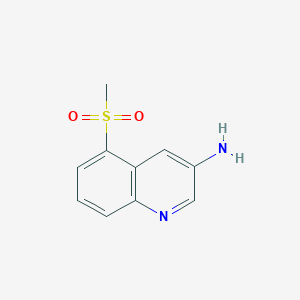

5-(Metilsulfonil)quinolin-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Methylsulfonyl)quinolin-3-amine is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.26 g/mol . This compound is known for its significant industrial applications, primarily as an intermediate in organic synthesis. It is used in the production of pesticides, dyes, photosensitive materials, and other high-value organic compounds .

Aplicaciones Científicas De Investigación

5-(Methylsulfonyl)quinolin-3-amine has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pesticides, and photosensitive materials.

Mecanismo De Acción

Pharmacokinetics

The pharmacokinetic properties of 5-(Methylsulfonyl)quinolin-3-amine include high gastrointestinal absorption, indicating good bioavailability . The compound’s lipophilicity (Log Po/w) is around 1.04 (iLOGP), indicating a balance between hydrophilicity and lipophilicity that could influence its absorption and distribution .

Result of Action

One study has shown that a quinoline derivative exhibited anticancer activity, suggesting that 5-(methylsulfonyl)quinolin-3-amine might have similar effects .

Action Environment

The action of 5-(Methylsulfonyl)quinolin-3-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs could impact its pharmacokinetics, particularly if they interact with the same enzymes or transporters . The compound’s stability could also be affected by temperature and light conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)quinolin-3-amine typically involves a series of organic reactions. One common method includes the reaction of an amino-containing compound with a sulfonic acid compound to yield the target product .

Industrial Production Methods

Industrial production methods for 5-(Methylsulfonyl)quinolin-3-amine often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .

Análisis De Reacciones Químicas

Types of Reactions

5-(Methylsulfonyl)quinolin-3-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-(Methylsulfonyl)quinolin-3-amine include other quinoline derivatives such as:

Quinoline: A nitrogen-based heterocyclic aromatic compound.

Chloroquine: An antimalarial drug with a quinoline core.

Camptothecin: An anticancer agent with a quinoline structure.

Uniqueness

What sets 5-(Methylsulfonyl)quinolin-3-amine apart from these similar compounds is its unique methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances its stability and reactivity, making it suitable for various industrial and research applications .

Actividad Biológica

5-(Methylsulfonyl)quinolin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-(Methylsulfonyl)quinolin-3-amine (CAS No.: 1956341-17-5) features a quinoline core with a methylsulfonyl group at the 5-position and an amine group at the 3-position. This structure is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit promising antimicrobial properties. For instance, analogs of quinolin-3-amines have shown effectiveness against various bacterial strains, including mycobacteria. The minimal inhibitory concentration (MIC) values for some related compounds are summarized in Table 1.

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| PDOA | M. bovis BCG | 6.25 |

| Analog 6 | M. bovis BCG | 50 |

| GSK583 | Various | TBD |

Table 1: Antimicrobial activity of quinoline derivatives.

Anticancer Activity

The antiproliferative effects of quinoline derivatives have been widely studied. In vitro assays have shown that certain compounds can inhibit the growth of cancer cell lines, such as H-460 (non-small-cell lung cancer) and HT-29 (colon cancer). The IC50 values for selected compounds are presented in Table 2.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 8e | H-460 | 0.03 |

| Compound 1 | HepG2 | 0.55 |

| Compound 13a | SGC-7901 | 1.24 |

Table 2: Antiproliferative activity of quinoline derivatives.

The biological activity of 5-(methylsulfonyl)quinolin-3-amine is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the methylsulfonyl group may enhance binding affinity and selectivity for these targets.

Enzyme Inhibition

Quinoline compounds often act as enzyme inhibitors. For example, they may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exerting their antimicrobial effects. Additionally, some studies suggest that these compounds can modulate pathways related to cancer cell proliferation.

Study on Antimycobacterial Activity

A study focused on the structure-activity relationship (SAR) of various quinoline derivatives highlighted the importance of substituents on the quinoline ring in determining antimicrobial efficacy against mycobacterial strains. The study found that modifications at the 3-position significantly affected both potency and cytotoxicity, indicating a delicate balance between therapeutic effect and safety .

Pharmacokinetics and Toxicology

Research has also delved into the pharmacokinetic profiles of related compounds, revealing that metabolic pathways play a crucial role in their biological activity and toxicity. For instance, P450-mediated metabolism has been identified as a pathway leading to hepatotoxicity in some analogs . Understanding these pathways is essential for optimizing drug design.

Propiedades

IUPAC Name |

5-methylsulfonylquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNUYUUFBOJQSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.